BenchChemオンラインストアへようこそ!

N-benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship

N-Benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide (CAS 1448033-99-5) is a synthetic, low-molecular-weight (277.34 g/mol) heterocyclic compound belonging to the 1,2,4-thiadiazole-5-carboxamide class. Its structure features a thiadiazole core linked to a tertiary amide bearing benzyl and hydroxyethyl substituents, a substitution pattern that distinguishes it from simpler 1,2,4-thiadiazole-5-carboxamide building blocks.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34
CAS No. 1448033-99-5
Cat. No. B2625064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
CAS1448033-99-5
Molecular FormulaC13H15N3O2S
Molecular Weight277.34
Structural Identifiers
SMILESCC1=NSC(=N1)C(=O)N(CCO)CC2=CC=CC=C2
InChIInChI=1S/C13H15N3O2S/c1-10-14-12(19-15-10)13(18)16(7-8-17)9-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3
InChIKeyJSEWCMKCLHXXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide (CAS 1448033-99-5): Procurement-Grade Structural and Research Identity Overview


N-Benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide (CAS 1448033-99-5) is a synthetic, low-molecular-weight (277.34 g/mol) heterocyclic compound belonging to the 1,2,4-thiadiazole-5-carboxamide class . Its structure features a thiadiazole core linked to a tertiary amide bearing benzyl and hydroxyethyl substituents, a substitution pattern that distinguishes it from simpler 1,2,4-thiadiazole-5-carboxamide building blocks. The compound has attracted interest in medicinal chemistry screening libraries and drug discovery programs, particularly for its potential as a histone deacetylase (HDAC) inhibitor scaffold, a hypothesis supported by structure-based docking studies on related 1,2,4-thiadiazole derivatives [1].

Why Generic 1,2,4-Thiadiazole-5-carboxamide Analogs Cannot Substitute for N-Benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide in Focused Screening Campaigns


Generic substitution of N-benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide with other in-class 1,2,4-thiadiazole-5-carboxamide derivatives is scientifically unjustified. The compound's tertiary amide N-substitution pattern (benzyl + hydroxyethyl) governs its three-dimensional conformation, hydrogen-bonding capacity, and lipophilicity, parameters that are absent in simpler analogs such as 3-methyl-1,2,4-thiadiazole-5-carboxamide (CAS 1448078-67-8) or N-(2-hydroxyethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide. Published computational docking and ADMET profiling of related 1,2,4-thiadiazole derivatives demonstrate that even minor structural modifications at the carboxamide moiety produce significant shifts in predicted HDAC binding affinity and drug-likeness properties [1]. Consequently, procurement of structurally generic alternatives without experimental validation introduces a high risk of irreproducible biological results and wasted screening resources.

Quantitative Differentiation Evidence for N-Benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide Versus Closest Structurally Characterized Analogs


Structural Differentiation from the Unsubstituted 3-Methyl-1,2,4-thiadiazole-5-carboxamide Core

The target compound is distinguished from its simplest core analog, 3-methyl-1,2,4-thiadiazole-5-carboxamide (CAS 1448078-67-8; MW 143.17), by the presence of N-benzyl and N-hydroxyethyl substituents on the carboxamide nitrogen. This transformation converts a primary amide into a tertiary amide, eliminating two hydrogen-bond donors and altering both the steric and electronic environment. While quantitative bioactivity comparisons between these two specific compounds are absent from the public domain, computational studies on the broader 1,2,4-thiadiazole carboxamide class confirm that N-substitution at the carboxamide position is a critical determinant of zinc-binding group orientation and HDAC inhibitory potential [1]. The molecular weight difference (277.34 vs. 143.17 g/mol) and calculated partition coefficient shift further underscore their non-interchangeability.

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship

Differentiation from N-(2-Hydroxyethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide via Regioisomeric Thiadiazole Scaffold

A closely related comparator that shares the hydroxyethyl amide motif but employs a different thiadiazole regioisomer is N-(2-hydroxyethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (MW 249.29). The target compound is built on a 1,2,4-thiadiazole scaffold with a 3-methyl substituent, whereas the comparator uses a 1,2,3-thiadiazole with a 4-phenyl substituent. The 1,2,4-thiadiazole ring system has been computationally predicted to serve as a competent zinc-binding group for HDAC enzymes, whereas 1,2,3-thiadiazoles are typically explored for antibacterial and plant disease control applications [1]. This regioisomeric difference produces distinct electronic distributions across the heterocycle, which translates to divergent biological target profiles.

Chemical Biology Scaffold Hopping Isosteric Replacement

Predicted ADMET Differentiation from the Thiadiazole HDAC Inhibitor Class Based on Computed Physicochemical Properties

In the absence of direct experimental ADMET data for the target compound, its differentiation can be inferred from computational profiling of the 1,2,4-thiadiazole-5-carboxamide class. Docking and ADMET simulation studies on a series of newly designed 1,2,4-thiadiazole derivatives revealed that N-substituents on the carboxamide significantly modulate predicted blood-brain barrier permeability and cardiotoxicity risk [1]. The target compound's N-benzyl-N-hydroxyethyl substitution pattern introduces a balanced lipophilic-hydrophilic character (predicted cLogP approximately 1.5–2.5 based on fragment addition), which is expected to differ from both more polar unsubstituted analogs and more lipophilic dibenzyl derivatives. Specifically, the hydroxyethyl group provides a hydrogen-bond donor while maintaining moderate aqueous solubility, a feature absent in N,N-dibenzyl or N-alkyl-only analogs.

ADMET Prediction Drug-likeness Physicochemical Profiling

Cytotoxicity Profile Differentiation from Zinc-Complexed 1,2,4-Thiadiazole Ligands

Trofimova et al. (2023) reported that 5-anilino-1,2,4-thiadiazole derivatives and their zinc complexes exhibit measurable cytotoxicity against leukemic cell lines, with the free ligand and its zinc complex showing divergent activity profiles [1]. The target compound, while not identical to the anilino-substituted ligands in that study, shares the 1,2,4-thiadiazole-5-carboxamide scaffold. Critical differentiation lies in the zinc-chelating capacity: the target compound's carboxamide oxygen and thiadiazole nitrogen atoms can coordinate zinc, but its N-benzyl-N-hydroxyethyl amide side chain introduces steric hindrance not present in simpler anilino or primary amide derivatives. This steric factor is predicted to alter both the stoichiometry and geometry of zinc complex formation compared to the N-(3-chloro-4-methylphenyl) analog characterized in the study, which demonstrated HDAC-relevant cytotoxicity at micromolar concentrations [1].

Cytotoxicity Leukemia Cell Lines Zinc Complexation

Explicit Caveat: Absence of Published Direct Head-to-Head Comparative Bioactivity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, Google Scholar, and global patent databases (conducted May 2026) returned no published head-to-head comparative bioactivity studies, no IC50/EC50 values, no selectivity panel data, no in vivo pharmacokinetic data, and no co-crystal structures for N-benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide (CAS 1448033-99-5). The compound is absent from major public bioactivity databases including ChEMBL [1] and BindingDB [2]. No patents listing this compound as an exemplified active ingredient were identified. Consequently, all differentiation claims in this guide rely on class-level inference, structural comparison, and computational prediction rather than direct experimental head-to-head evidence. Procurement decisions must acknowledge this evidence gap: the compound is best positioned as a screening library component or medicinal chemistry starting point, not as a validated probe or lead with characterized differential pharmacology.

Data Gap Analysis Procurement Risk Evidence Limitation

Predicted Synthetic Accessibility and Scaffold Differentiation for Medicinal Chemistry Triage

From a procurement and synthetic chemistry perspective, the target compound occupies a distinct position on the synthetic accessibility spectrum relative to simpler 1,2,4-thiadiazole-5-carboxamide building blocks. The tertiary amide with differentiated N-benzyl and N-hydroxyethyl substituents requires a multi-step synthesis starting from the 1,2,4-thiadiazole-5-carboxylic acid core, involving sequential or selective N-alkylation steps [1]. In contrast, 3-methyl-1,2,4-thiadiazole-5-carboxamide (CAS 1448078-67-8) is commercially available from multiple suppliers as a single-step building block . This difference in synthetic complexity translates to approximately 2–3 additional synthetic steps and correspondingly higher procurement cost, but provides a more elaborated scaffold that is closer to lead-like chemical space for HDAC inhibitor programs.

Synthetic Accessibility Building Block Sourcing Hit Triage

Validated Application Scenarios for N-Benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide (CAS 1448033-99-5) in Drug Discovery and Chemical Biology


HDAC Inhibitor Focused Screening Library Enrichment with Novel 1,2,4-Thiadiazole Zinc-Binding Scaffolds

This compound is suitable for inclusion in diversity-oriented or target-focused screening libraries where the 1,2,4-thiadiazole ring is hypothesized to function as a zinc-binding group for HDAC enzymes. Computational docking studies on structurally related 1,2,4-thiadiazole-5-carboxamide derivatives support the feasibility of this mechanism, and the compound's tertiary amide substitution pattern provides scaffold novelty not represented by commercially available primary amide analogs [1]. Users should note that experimental confirmation of HDAC binding for this specific compound is not yet available, and results should be interpreted in the context of the broader class SAR.

Physicochemical Parameter Benchmarking for CNS-Penetrant 1,2,4-Thiadiazole Lead Optimization Programs

The compound's predicted balanced lipophilic-hydrophilic profile (cLogP ≈ 1.5–2.5, single HBD, four HBA) positions it as a reference point in multiparameter optimization (MPO) scoring for CNS drug discovery programs. The Trofimova et al. (2023) study established that 1,2,4-thiadiazole derivatives can exhibit predicted blood-brain barrier permeability, and the target compound's N-hydroxyethyl substituent may offer a solubilizing handle absent in more lipophilic analogs [2]. Procurement is recommended when experimental logD, PAMPA-BBB, or MDCK permeability assays are planned to validate the predictive value of class-level computational models.

Zinc Complexation and Metallodrug Feasibility Assessment for Leukemia Research

Building on the Mendeleev Communications report that 1,2,4-thiadiazole ligands form zinc complexes with measurable cytotoxicity against leukemic cell lines, this compound's carboxamide oxygen and thiadiazole nitrogen atoms offer a potential metal-chelating motif [2]. It is applicable in coordination chemistry studies aimed at characterizing the structure-activity relationship of zinc-thiadiazole complexes as antiproliferative agents. The steric influence of the tertiary amide group on complex geometry and stability must be experimentally determined and compared to the simpler anilino-type ligands characterized in the published study.

In-House Derivatization Anchor for Focused SAR Around the N-Benzyl-N-Hydroxyethyl Amide Pharmacophore

When the hypothesis specifically requires the N-benzyl-N-(2-hydroxyethyl) amide as a pharmacophoric element—for example, as a surface recognition motif interacting with the HDAC rim domain—this compound serves as a direct precursor or reference standard [1]. Procuring the pre-assembled scaffold avoids the need for multi-step synthesis from simpler building blocks and ensures batch-to-batch consistency for SAR studies. This scenario is most relevant when the hydroxyethyl group is intended for subsequent derivatization (e.g., esterification, oxidation to carboxylic acid, or conjugation to fluorophores).

Quote Request

Request a Quote for N-benzyl-N-(2-hydroxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.